molecular formula C11H10N4O3 B2575085 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide CAS No. 634898-36-5

3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2575085
CAS No.: 634898-36-5
M. Wt: 246.226
InChI Key: MICQAFHYFMQRCZ-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide is a chemical compound that features a benzodioxole moiety attached to a pyrazole ring, which is further substituted with a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Pyrazole Ring Formation: The pyrazole ring is formed by the reaction of hydrazine with a 1,3-diketone.

    Coupling Reaction: The benzodioxole moiety is then coupled with the pyrazole ring through a condensation reaction.

    Introduction of the Carbohydrazide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

    Substitution: The benzodioxole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzodioxole or pyrazole rings.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of the benzodioxole and pyrazole rings with a carbohydrazide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c12-13-11(16)8-4-7(14-15-8)6-1-2-9-10(3-6)18-5-17-9/h1-4H,5,12H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICQAFHYFMQRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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